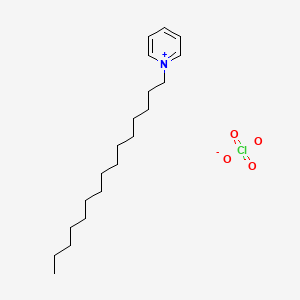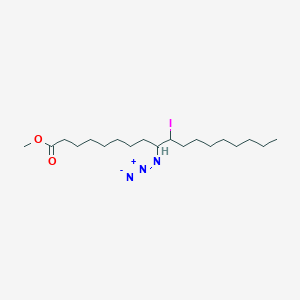![molecular formula C13H17Cl2NO4S2 B14348026 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 92071-55-1](/img/structure/B14348026.png)
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a cyclohexylmethylsulfamoyl group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves multiple steps One common route starts with the chlorination of benzene derivatives to introduce the chloro group This is followed by the sulfonation of the benzene ring to introduce the sulfonyl chloride group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Applications De Recherche Scientifique
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chloro group can also participate in substitution reactions, further modifying the compound’s structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-sulfamoylbenzenesulfonyl chloride: Similar structure but lacks the cyclohexylmethyl group.
5-Chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride: Similar structure but has a methoxy group instead of a sulfamoyl group.
Uniqueness
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride is unique due to the presence of the cyclohexylmethylsulfamoyl group, which can impart specific chemical and physical properties to the compound. This makes it a valuable intermediate in the synthesis of specialized organic molecules and materials.
Propriétés
Numéro CAS |
92071-55-1 |
|---|---|
Formule moléculaire |
C13H17Cl2NO4S2 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
2-chloro-5-(cyclohexylmethylsulfamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H17Cl2NO4S2/c14-12-7-6-11(8-13(12)21(15,17)18)22(19,20)16-9-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2 |
Clé InChI |
ZZKLGFGQRXTEME-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


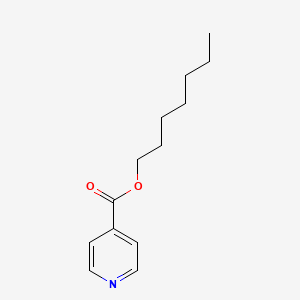


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
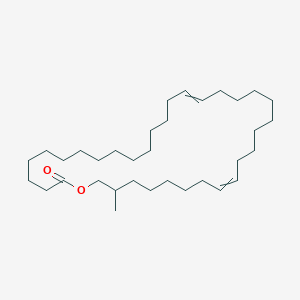
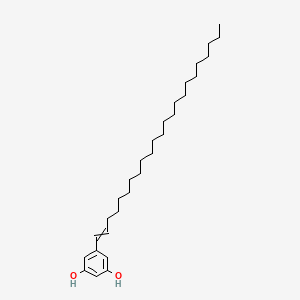
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)

